molecular formula C8H16ClN B14653155 N-prop-2-ynylpentan-1-amine;hydrochloride CAS No. 53146-03-5

N-prop-2-ynylpentan-1-amine;hydrochloride

Cat. No.: B14653155
CAS No.: 53146-03-5
M. Wt: 161.67 g/mol
InChI Key: YGLBGFWKUGCISQ-UHFFFAOYSA-N
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Description

N-prop-2-ynylpentan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H15NClH It is a derivative of propargylamine, which is known for its various applications in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

N-prop-2-ynylpentan-1-amine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of pentan-1-amine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as copper(II) chloride can enhance the reaction efficiency, and solvent-free conditions are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-prop-2-ynylpentan-1-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-prop-2-ynylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-propargylbenzylamine: Another propargylamine derivative with similar enzyme inhibitory properties.

    Rasagiline: A selective monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.

    Selegiline: Another monoamine oxidase inhibitor with neuroprotective effects.

Uniqueness

N-prop-2-ynylpentan-1-amine;hydrochloride is unique due to its specific molecular structure, which allows for selective interactions with certain enzymes and receptors. This selectivity can result in fewer side effects and more targeted therapeutic effects compared to other similar compounds .

Properties

CAS No.

53146-03-5

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

N-prop-2-ynylpentan-1-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-3-5-6-8-9-7-4-2;/h2,9H,3,5-8H2,1H3;1H

InChI Key

YGLBGFWKUGCISQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC#C.Cl

Origin of Product

United States

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